1-Chloro-2-(2-chloroethyl)-3-fluorobenzene

Vue d'ensemble

Description

“1-Chloro-2-(2-chloroethyl)-3-fluorobenzene” is a type of organic compound known as an aromatic halide. Aromatic halides are compounds in which a halogen atom is attached to an sp2 hybridized carbon atom of an aromatic ring .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .Chemical Reactions Analysis

Aryl halides like “1-Chloro-2-(2-chloroethyl)-3-fluorobenzene” can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups ortho and para to the halogen atom can enhance the rate of substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-Chloro-2-(2-chloroethyl)-3-fluorobenzene” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Intermediates

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl Researchers have developed a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a molecule similar in structure to 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene, highlighting techniques that might be applicable to its synthesis or derivatives thereof. This method addresses the challenges associated with palladium usage and toxic phenylboronic acid in large-scale production, suggesting alternative approaches for synthesizing complex fluorinated benzene derivatives (Qiu et al., 2009).

Structural Studies and Metal Complexes

Evaluation of the Crystal Structures of Metal(II) 2-fluorobenzoate Complexes Research into the crystal structures of metal(II) 2-fluorobenzoate complexes, which shares a functional group similarity with 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene, provides insights into how such structures might interact with metal ions. This study contributes to our understanding of factors affecting the structure and potential applications of similar complexes in materials science (Öztürkkan & Necefoğlu, 2022).

Fluorescence Imaging Techniques in Horticultural Research

Applications of Chlorophyll Fluorescence Imaging Technique in Horticultural Research Although not directly related to 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene, the application of chlorophyll fluorescence imaging (CFI) in detecting biotic and abiotic stresses in plants exemplifies the innovative use of fluorescence techniques. These methodologies could be relevant in researching the fluorescence properties of complex organic molecules for various applications (Gorbe & Calatayud, 2012).

Flame Retardancy and Dielectric Properties

A Review on Synthesis, Structural, Flame Retardancy, and Dielectric Properties of Hexasubstituted Cyclotriphosphazene This review discusses the synthesis and properties of cyclotriphosphazene compounds, focusing on their flame retardancy and dielectric properties. While not directly about 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene, the review sheds light on the potential applications of chlorinated and fluorinated compounds in enhancing material properties for safety and technological applications (Usri, Jamain, & Makmud, 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

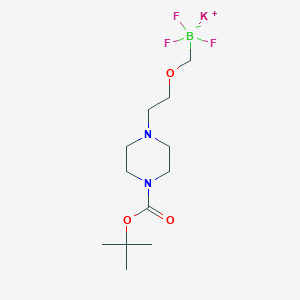

IUPAC Name |

1-chloro-2-(2-chloroethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2F/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOXLKKZXSXPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)

![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)

![N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine](/img/structure/B1451828.png)